4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound with the molecular formula C18H16ClFO3 and a molecular weight of 334.77 g/mol. It is also known by its IUPAC name, ethyl 4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzaldehyde and ethyl 4-bromobenzoate.
Condensation Reaction: The first step involves a condensation reaction between 3-chloro-5-fluorobenzaldehyde and ethyl 4-bromobenzoate in the presence of a base, such as potassium carbonate, to form the intermediate compound.
Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product, 4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single batch.
Continuous Flow Reactors: Employed for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different substituents replacing the chloro or fluoro groups.
Scientific Research Applications
4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Signal Transduction: Modulating signal transduction pathways, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4’-Carboethoxy-3-(3-chlorophenyl)propiophenone
- 4’-Carboethoxy-3-(3-fluorophenyl)propiophenone
- 4’-Carboethoxy-3-(3-bromophenyl)propiophenone
Uniqueness
4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
ethyl 4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFO3/c1-2-23-18(22)14-6-4-13(5-7-14)17(21)8-3-12-9-15(19)11-16(20)10-12/h4-7,9-11H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYOSPUQUMDKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644945 |
Source
|
Record name | Ethyl 4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-37-3 |
Source
|
Record name | Ethyl 4-[3-(3-chloro-5-fluorophenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.